![molecular formula C21H14Cl2N2OS B401604 2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 288310-15-6](/img/structure/B401604.png)

2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

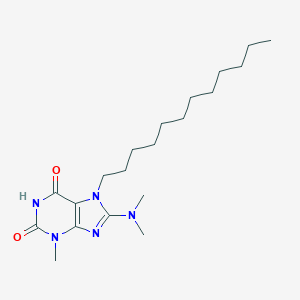

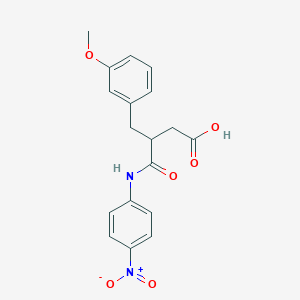

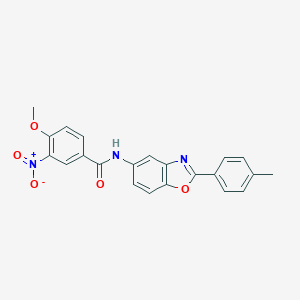

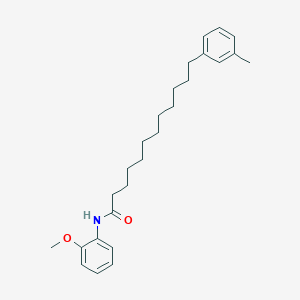

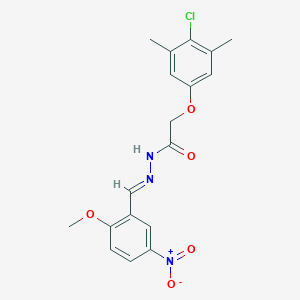

“2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C21H14Cl2N2OS . It is a derivative of benzothiazole, which is a bicyclic compound with fused benzene and thiazole rings .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of 2-amino- and 2-mercaptothiazole derivatives . These reactions provide powerful tools for the design of a wide variety of aromatic azoles . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is characterized by the presence of benzothiazole and benzamide moieties . The exact 3D conformer and other structural details are not available in the current data.Physical And Chemical Properties Analysis

The molecular weight of “2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is 413.31966 . Other physical and chemical properties are not available in the current data.Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives, including compounds structurally related to 2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, have shown potent antitumor activities. A study by Yoshida et al. (2005) highlights the synthesis and biological evaluation of such derivatives, emphasizing their potential as antitumor agents (Yoshida et al., 2005).

Anticancer Evaluation

Ravinaik et al. (2021) conducted a study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds demonstrated significant anticancer activity against multiple cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Activity

Padalkar et al. (2014) investigated the antimicrobial properties of benzimidazole, benzoxazole, and benzothiazole derivatives. The study revealed that these novel compounds exhibited broad-spectrum antimicrobial activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Padalkar et al., 2014).

Antihyperglycemic Agents

Nomura et al. (1999) explored the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as part of a search for new antidiabetic agents. Their study identified a promising candidate drug for the treatment of diabetes mellitus, highlighting the potential of benzothiazole derivatives in the field of diabetes research (Nomura et al., 1999).

Anticonvulsant and Anti-nociceptive Evaluation

Siddiqui et al. (2009) synthesized and evaluated a series of benzothiazole compounds for their anticonvulsant, anti-nociceptive, and toxicity properties. The study provides insights into the potential use of these compounds in treating convulsive disorders and pain management (Siddiqui et al., 2009).

Antifungal Activity

Research by Mene et al. (2013) focused on the synthesis and antibacterial screening of fused imino pyrimido benzothiazole and its Schiff's bases. The study demonstrated the biological potential of these heterocycles, particularly their antifungal activities, which could lead to new drug candidates (Mene et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been shown to exhibit a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antidiabetic effects .

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets, leading to a wide range of effects . The specific interactions and resulting changes would depend on the exact nature of the target and the specific biochemical context.

Biochemical Pathways

It’s known that benzothiazole derivatives can affect a variety of biochemical pathways, leading to their broad range of biological activities . The specific pathways and downstream effects would depend on the exact nature of the target and the specific biochemical context.

Pharmacokinetics

It’s known that the compound exhibits potent binding inhibition activity against a corticotropin-releasing factor 1 (crf1) receptor but is rapidly metabolized by human hepatic microsomes . This suggests that the compound may have good bioavailability but a relatively short half-life in the body.

Result of Action

Given its broad range of potential biological activities, it’s likely that the compound could have a variety of effects at the molecular and cellular level .

properties

IUPAC Name |

2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2OS/c1-12-2-9-18-19(10-12)27-21(25-18)13-3-6-15(7-4-13)24-20(26)16-8-5-14(22)11-17(16)23/h2-11H,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQUKOMYDBNVIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Ethyl-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide](/img/structure/B401521.png)

![N-[2-(4-tert-Butyl-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide](/img/structure/B401525.png)

![N-{(E)-[5-(4-chloro-2-methylphenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B401527.png)

![2-chloro-6-ethoxy-4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401542.png)

![7-benzyl-8-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401544.png)